molecular formula C22H22N4 B4211689 3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B4211689
M. Wt: 342.4 g/mol
InChI Key: NWGCVAYGFPKOMI-UHFFFAOYSA-N
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Description

3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves multiple steps and specific reaction conditions. One common synthetic route includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene. The reaction conditions typically involve the use of a catalyst such as aluminum chloride and a solvent like dichloromethane . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, where halogenated reagents like bromine or chlorine can replace hydrogen atoms.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, aluminum chloride for cycloaddition, and potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene stands out due to its unique structure and properties. Similar compounds include:

The uniqueness of this compound lies in its combination of multiple rings and functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-12-21(17-8-6-7-9-18(17)23-12)16-10-19-22-15(4)25(5)14(3)20(22)13(2)24-26(19)11-16/h6-11,23H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGCVAYGFPKOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CN4C(=C3)C5=C(N(C(=C5C(=N4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 2
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 3
Reactant of Route 3
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 4
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 5
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 6
Reactant of Route 6
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

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